molecular formula C24H23N3O4 B14951615 N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B14951615
M. Wt: 417.5 g/mol
InChI Key: YTOULNNBYOSGMM-CVKSISIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between hydrazine derivatives and aldehydes or ketones. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature, resulting in the formation of an orange precipitate . The reaction conditions are generally mild, requiring only stirring at room temperature for about an hour.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of both hydrazine and methoxyphenyl groups

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H23N3O4/c1-31-20-14-8-13-19(23(20)29)15-26-27-21(28)16-25-24(30)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,22,29H,16H2,1H3,(H,25,30)(H,27,28)/b26-15+

InChI Key

YTOULNNBYOSGMM-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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